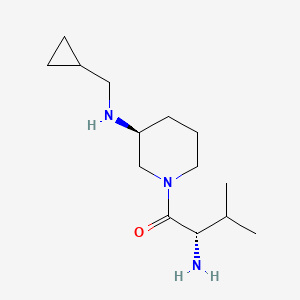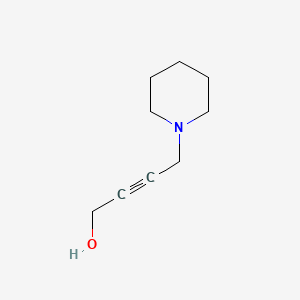
5-(tert-Butyl)pyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)pyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C9H11N3. It features a pyrimidine ring substituted with a tert-butyl group at the 5-position and a cyano group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)pyrimidine-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl methyl ketone with tert-butyronitrile in the presence of a base . Another approach involves the use of 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile as a starting material, which is synthesized from 2-(methoxy(4-methoxyphenyl)methylene)malononitrile and cyanamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-(tert-Butyl)pyrimidine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a COX-2 inhibitor and anticancer agent
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Studies: It has been evaluated for its cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are involved in inflammation . As an anticancer agent, it targets the epidermal growth factor receptor (EGFR), inhibiting its tyrosine kinase activity and thereby blocking cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
5-(tert-Butyl)pyrimidine-2-carbonitrile can be compared with other pyrimidine derivatives, such as:
2-Amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile: Similar in structure but with different substituents, leading to varied biological activities.
Pyrimidine-5-carbonitrile derivatives: These compounds have been studied for their anticancer and COX-2 inhibitory activities, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
5-tert-butylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-9(2,3)7-5-11-8(4-10)12-6-7/h5-6H,1-3H3 |
InChI Key |
WWQHSOGSRGBKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(N=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile](/img/structure/B11787117.png)




![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11787168.png)

![methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride](/img/structure/B11787175.png)

